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Compound of Interest

Compound Name: N-phenyloctanamide

CAS No.: 6998-10-3

Cat. No.: B1605187 Get Quote

Executive Summary
Compound: N-Phenyloctanamide (Synonyms: Octananilide, Caprylanilide) CAS: 103-84-4

(Acetanilide analog reference); Specific CAS for Octananilide: 622-50-4. Molecular Formula:

C₁₄H₂₁NO Application: Pharmaceutical intermediate, surfactant model, phase change material.

Fourier Transform Infrared (FTIR) spectroscopy is the primary technique for validating the

synthesis of N-phenyloctanamide from its precursors (aniline and octanoyl chloride/octanoic

acid). This guide details the specific spectral shifts that confirm the formation of the amide

bond, distinguishing the product from starting materials through the emergence of

characteristic Amide I and II bands and the suppression of precursor signals.

Experimental Protocol
Synthesis & Sampling Context
To accurately interpret the spectrum, one must understand the sample's history. The most

common synthesis route involves the Schotten-Baumann reaction or direct condensation.

Reaction: Aniline (

) + Octanoyl Chloride (

)
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N-Phenyloctanamide + HCl.

Physical State: N-Phenyloctanamide is a solid at room temperature (Melting Point approx.

55-60 °C).

Sampling Technique:

Solid State (Preferred): KBr Pellet or Diamond ATR (Attenuated Total Reflectance). ATR is

recommended for rapid screening; KBr is superior for resolving sharp aromatic overtones.

Solution State:

or

(used for H-bonding studies). Note: This guide focuses on solid-state (ATR/KBr) values.

Step-by-Step Characterization Workflow
Blank Correction: Collect a background spectrum of the clean ATR crystal or pure KBr.

Precursor Scanning: Acquire reference spectra of pure Aniline and Octanoic Acid/Chloride.

Product Scanning: Place 2-5 mg of dry, purified N-phenyloctanamide on the crystal. Apply

high pressure to ensure contact.

Parameter Setup: Resolution: 4 cm⁻¹; Scans: 32 or 64; Range: 4000–450 cm⁻¹.

Comparative Spectral Analysis
The validation of N-phenyloctanamide relies on a "disappearance/appearance" logic. You are

looking for the loss of amine/acid chloride peaks and the gain of amide peaks.

Primary Comparison: Product vs. Precursors
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Feature
Precursor A:
Aniline
(Amine)

Precursor B:
Octanoyl
Chloride

Product: N-

Phenyloctanami

de

Validation Logic

N-H Stretch

Doublet (3440 &

3360 cm⁻¹)

Sym/Asym

primary amine

None

Singlet (3250–

3300 cm⁻¹)

Secondary

amide H-bonded

CRITICAL:

Collapse of

doublet to singlet

confirms

.

C=O[1] Stretch None

~1800 cm⁻¹High

freq due to Cl

induction

1650–1660 cm⁻¹

(Amide I)

Lowered by

resonance

Shift from 1800

1660 confirms

conversion of

acid chloride to

amide.

C-N Stretch
~1280 cm⁻¹ (Ar-

N)
None

1540–1550 cm⁻¹

(Amide II)

Coupled C-N +

N-H bend

Appearance of

Amide II is the

"fingerprint" of

secondary

amides.

O-H Stretch None

None (if pure) /

Broad 3000+ (if

acid)

Absent

Presence of

broad OH

indicates

unreacted acid or

wet sample.

Secondary Comparison: Homologous Series
Comparing N-phenyloctanamide to Acetanilide (C2 analog) reveals the impact of the octyl

chain.

Aromatic Region (unchanged): Both show mono-substituted benzene peaks (750/690 cm⁻¹).

Amide Region (unchanged): The electronic environment of the amide bond is similar; Amide

I/II positions are nearly identical (~1660/1545 cm⁻¹).
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Aliphatic Region (Distinct): N-phenyloctanamide shows significantly stronger C-H stretches

(2920/2850 cm⁻¹) and a distinct

rocking band (~720 cm⁻¹), which is absent or weak in acetanilide due to the short chain.

Detailed Band Assignment
The following table provides the definitive assignment of absorption bands for N-
phenyloctanamide.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1605187?utm_src=pdf-body
https://www.benchchem.com/product/b1605187?utm_src=pdf-body
https://www.benchchem.com/product/b1605187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1605187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequency (cm⁻¹) Intensity Assignment
Structural
Significance

3280 – 3300 Medium, Sharp Stretch

Secondary Amide.

Indicates

intermolecular

Hydrogen bonding.

Free N-H would be

>3400.

3030 – 3060 Weak Aromatic

Stretching of

hydrogens on the

phenyl ring.

2920 – 2930 Strong

Octyl Chain.

Asymmetric stretching

of the aliphatic

backbone.

2850 – 2860 Medium

Octyl Chain.

Symmetric stretching

of the aliphatic

backbone.

1650 – 1665 Very Strong
Amide I (

)

** carbonyl.** Lower

frequency than esters

due to resonance

delocalization (

).

1595 – 1605 Medium Aromatic
"Ring breathing" mode

of the phenyl group.

1535 – 1555 Strong
Amide II (

)

Characteristic of

Secondary Amides. A

mixed mode of N-H

bending and C-N

stretching.
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1440 – 1460 Medium Scissoring

Deformation of

methylene groups in

the octyl chain.

1300 – 1320 Medium
Amide III (

)

Complex mixed mode;

confirms the amide

linkage.

750 & 690 Strong Out-of-Plane

Mono-substitution.

Characteristic "oop"

bends for a phenyl

ring with 5 adjacent

hydrogens.

720 Weak/Medium Rocking

Long Chain Indicator.

Only seen when

where

. Confirms the octyl

tail.

Visualizations
Synthesis & Characterization Logic
This diagram illustrates the flow of atoms and the resulting spectral shifts during the synthesis.

Precursor: Aniline
(N-H Doublet: 3300-3400)

Reaction
(-HCl)

Nucleophile

Precursor: Octanoyl Chloride
(C=O Shift: ~1800)

Electrophile
Product: N-Phenyloctanamide

(Amide I: 1660 | Amide II: 1545)
Condensation

Validation Check:
1. Loss of NH2 Doublet

2. Loss of 1800 C=O
3. Gain of Amide I/II

FTIR Analysis

Click to download full resolution via product page

Caption: Figure 1. Synthesis workflow and spectral checkpoints for validating N-
phenyloctanamide formation.
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Vibrational Modes & Resonance
Understanding why the Amide I band is lower than a standard ketone is crucial for

interpretation.

Neutral Form
(C=O Double Bond)
High Freq (~1700)

Resonance Hybrid
Observed Amide I: ~1660 cm⁻¹

Zwitterionic Form
(C-O Single Bond Character)

Low Freq (~1600)

Phenyl Group Effect
Competes for lone pair

Raises freq slightly vs Alkyl Amides

Electronic Modulation

Click to download full resolution via product page

Caption: Figure 2. Resonance contributions to the Amide I frequency position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Phenyloctanamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605187#ftir-absorption-bands-of-n-
phenyloctanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com
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